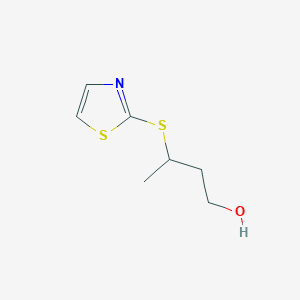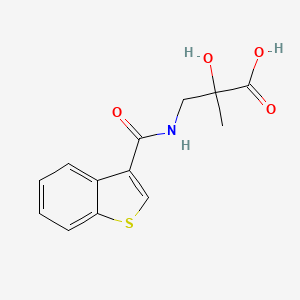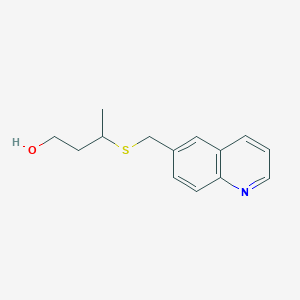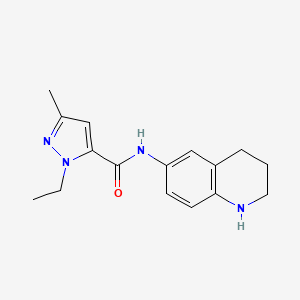
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol, also known as TSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSB is a thiazole-containing molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol is not fully understood, but studies have suggested that it may act through various pathways. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins. Additionally, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to have various biochemical and physiological effects. In cancer cells, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to induce apoptosis and inhibit cell proliferation. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to reduce oxidative stress and inflammation, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has several advantages for lab experiments, including its ease of synthesis and low toxicity. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been shown to have good stability and solubility in various solvents, making it easy to work with in lab experiments. However, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol also has some limitations, including its relatively low potency compared to other compounds and its limited selectivity for certain targets.
将来の方向性
There are several future directions for the study of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. One area of research is the development of new anticancer agents based on 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. Another area of research is the development of new antimicrobial agents based on 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol and its potential applications in various fields.
合成法
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol can be synthesized through various methods, including the reaction of 2-aminothiazole with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-bromo-1,3-thiazole with 3-mercapto-1-butanol in the presence of a base such as sodium hydride. The synthesis of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been optimized to improve the yield and purity of the compound.
科学的研究の応用
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been studied for its antimicrobial properties, with research showing its effectiveness against various bacteria and fungi. Additionally, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been studied for its antioxidant properties, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
特性
IUPAC Name |
3-(1,3-thiazol-2-ylsulfanyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-6(2-4-9)11-7-8-3-5-10-7/h3,5-6,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOFHKICUUXSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
